![molecular formula C8H16O3Si B14347222 Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate CAS No. 90288-79-2](/img/structure/B14347222.png)
Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a trimethylsilyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives.
Scientific Research Applications
Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The cyclopropane ring’s strain energy can also influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Contains dichloro substituents instead of the trimethylsilyl group.
Cyclopropane, trimethyl(2-methyl-1-propenylidene)-: Features a different substitution pattern on the cyclopropane ring.
Uniqueness: Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
90288-79-2 |
|---|---|
Molecular Formula |
C8H16O3Si |
Molecular Weight |
188.30 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H16O3Si/c1-10-8(9)6-5-7(6)11-12(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
MENXOHLQSSRCTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
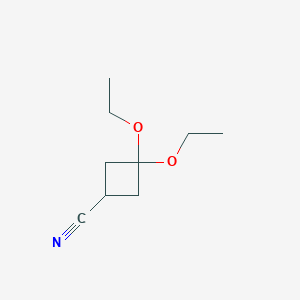
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

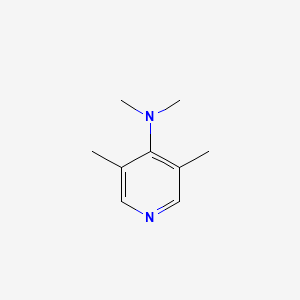
![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
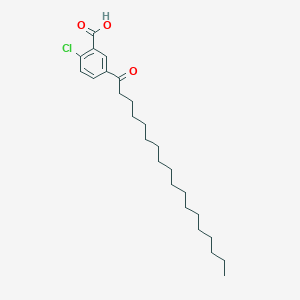
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
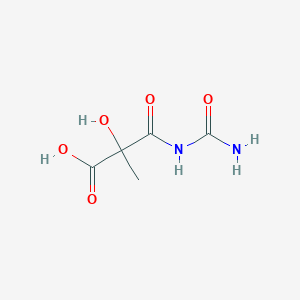
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
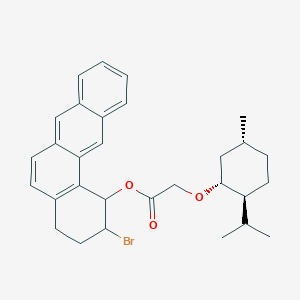
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
